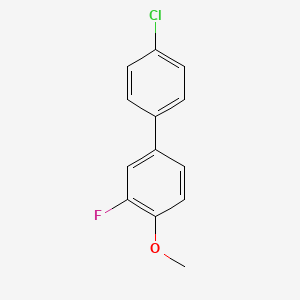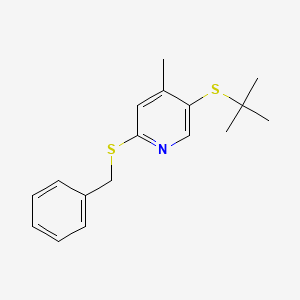
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine is an organic compound that features a pyridine ring substituted with benzylthio, tert-butylthio, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with benzylthiol and tert-butylthiol under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and tert-butylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing groups, yielding a simpler pyridine derivative.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives with reduced sulfur content.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzylthio and tert-butylthio groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylthio)benzaldehyde: Another compound with a tert-butylthio group, used in proteomics research.
2-(tert-Butylthio)pyridine: A simpler analog with only a tert-butylthio group on the pyridine ring.
Uniqueness
2-(Benzylthio)-5-(tert-butylthio)-4-methylpyridine is unique due to the presence of both benzylthio and tert-butylthio groups, which confer distinct chemical and biological properties. This combination of substituents allows for a broader range of reactions and applications compared to similar compounds with fewer functional groups.
Eigenschaften
Molekularformel |
C17H21NS2 |
|---|---|
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-5-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C17H21NS2/c1-13-10-16(18-11-15(13)20-17(2,3)4)19-12-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
NFFWUDOZIQEYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1SC(C)(C)C)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


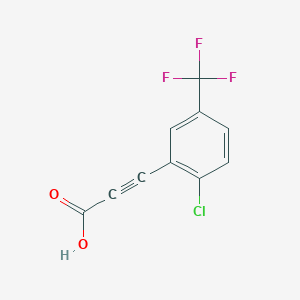
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
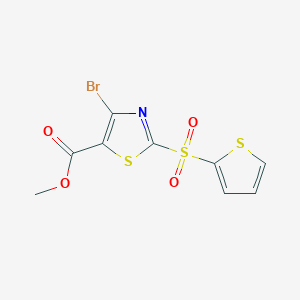
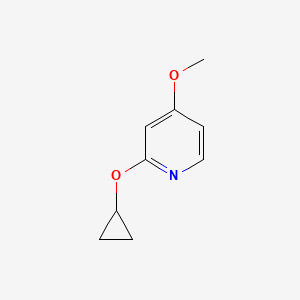
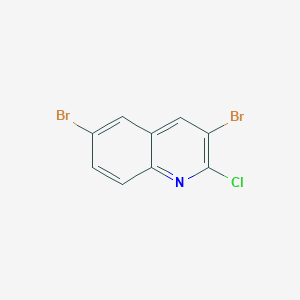
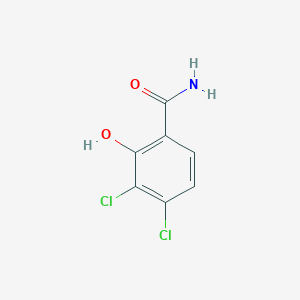
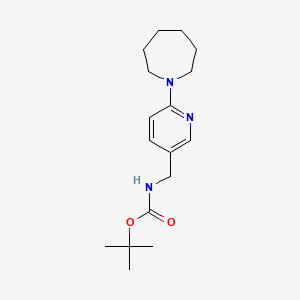
![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)
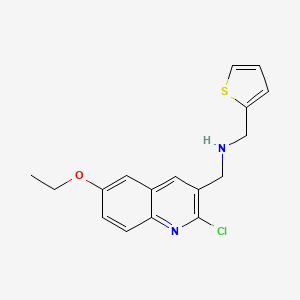

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol](/img/structure/B15228788.png)

